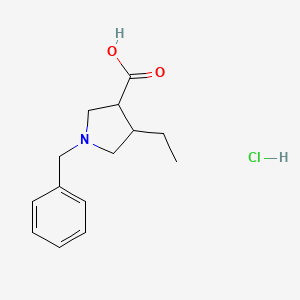

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-4-ethylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11;/h3-7,12-13H,2,8-10H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICITWDLLBAOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl and ethyl groups can undergo substitution reactions with appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in pharmaceutical research and synthesis . This compound is related to pyrrolidine-3-carboxylic acid derivatives, which have a range of uses, including as key chiral raw materials in drug synthesis .

Synthesis and Preparation

- (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid: A preparation method for this compound involves using glycine ethyl ester as a raw material and proceeding through steps such as amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection . The synthesized target product exhibits high yield and chiral purity, using easily obtained raw materials and simple synthetic routes .

- Reaction Steps: The synthesis includes several steps:

- Nucleophilic substitution reaction using glycine ethyl ester, a halogenated reagent, and triethylamine to prepare compound 1 .

- A closed-loop reaction using compound 1, ethyl acrylate, and lithium tert-butoxide to obtain compound 2 .

- Nucleophilic substitution reaction using compound 2 to prepare compound 3 .

- Coupling reaction under nitrogen protection using compound 3, a vinyl boron anhydride pyridine complex, palladium acetate, and potassium carbonate to obtain compound 4 .

- Catalytic hydrogenation reaction using compound 4, triethylamine, and di-acetic acid to prepare compound 5 .

- Hydrolysis and deprotection reaction using compound 5 to prepare the target compound 6, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid .

Potential Applications

- Pharmaceutical Synthesis: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a key chiral raw material for preparing drugs like Upatinib, a JAK1 selective inhibitor used to treat rheumatoid arthritis .

- Building Blocks: Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, a related compound, is used as a building block for synthesizing receptor agonists and antagonists and as a starting reagent in synthesizing other compounds .

- Treatment of Disorders: Branched alkyl pyrrolidines, which share structural similarities, are useful in treating epilepsy, faintness attacks, hypokinesia, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, and inflammatory disorders like arthritis and irritable bowel syndrome . They may also be effective against neuropathological disorders .

- Neurodegenerative Disorders: These compounds may have therapeutic applications for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis, as well as acute brain injuries like stroke and head trauma .

- Geriatric Medicine: These compounds are potentially useful in geriatric patients .

Related Compounds and their Uses

- Branched Alkyl Pyrrolidines: These compounds are useful as agents in treating epilepsy, faintness attacks, and hypokinesia . They also show promise for treating cerebral diseases, epilepsy, faintness attacks, hypokinesia, and cranial traumas, and for improving cerebral functions .

- Gabapentin Mimetics: The compounds are expected to exhibit pharmacologic properties comparable to gabapentin, acting as agents for convulsions, anxiety, and pain .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid hydrochloride

- 1-Benzyl-4-propylpyrrolidine-3-carboxylic acid hydrochloride

- 1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is classified as a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 235.74 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl group, contributing to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in treating neurological disorders and other conditions.

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with receptors involved in neurotransmission, particularly those related to GABAergic and dopaminergic pathways, which are crucial for maintaining neurological health.

In Vitro Studies

Research has demonstrated that this compound possesses neuroprotective properties. For instance, in cellular models of neurodegeneration, the compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Table 1: In Vitro Neuroprotective Effects

| Concentration (µM) | Cell Viability (%) | Control (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 15 |

| 50 | 70 | 30 |

| 100 | 50 | 50 |

Animal Studies

In animal models, the compound has shown efficacy in reducing seizure activity and improving cognitive function. A study involving rats subjected to induced seizures revealed that treatment with the compound led to a significant decrease in seizure frequency compared to control groups.

Case Study: Seizure Reduction in Rats

In a controlled study, rats were administered varying doses of the compound prior to seizure induction. The results indicated:

- Control Group : Average seizure frequency of 15 seizures per hour.

- Low Dose (10 mg/kg) : Average frequency reduced to 8 seizures per hour.

- High Dose (50 mg/kg) : Average frequency reduced to 3 seizures per hour.

Clinical Implications

The potential applications of this compound extend to treating conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further clinical investigation.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-benzyl-4-ethylpyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, such as:

- Esterification and alkylation : Starting from pyrrolidine derivatives, benzyl and ethyl groups are introduced via nucleophilic substitution or alkylation reactions. For example, benzylation using benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF .

- Hydrochloride salt formation : The final step often involves treating the free base with HCl in a solvent like ethanol or diethyl ether, followed by recrystallization for purification .

Optimization Tips : - Monitor reaction progress using TLC or HPLC to minimize side products.

- Adjust stoichiometry of alkylating agents (e.g., benzyl chloride) to avoid over-alkylation.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Purity assessment (>98%) is achievable using reversed-phase C18 columns with UV detection at 210–254 nm. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural features:

- Benzyl protons: δ 7.2–7.4 ppm (aromatic), δ 3.5–4.0 ppm (CH₂Ph).

- Ethyl group: δ 1.2–1.4 ppm (CH₃), δ 2.5–3.0 ppm (CH₂).

- Carboxylic acid proton (if present): δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₁₅H₂₂ClNO₂: 308.12) .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles .

- Light Sensitivity : Protect from light by using amber glass vials, as UV exposure may degrade the benzyl group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers. The hydrochloride salt is hygroscopic and may form hydrates if exposed to humidity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Contradictory NMR Peaks :

- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrrolidine ring protons .

- Mass Spec Anomalies :

- Check for adduct formation (e.g., [M+Na]⁺) or in-source fragmentation.

- Compare experimental data with computational predictions (e.g., via ChemDraw or PubChem) .

Q. What strategies are effective for evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can researchers mitigate risks when handling this compound, given limited toxicological data?

Methodological Answer:

- In Vitro Toxicity Screening :

- Safety Precautions :

Q. What computational tools are suitable for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., ion channels or enzymes).

- DFT Calculations : Gaussian or ORCA can predict electrostatic potential surfaces to identify reactive sites (e.g., protonation of the pyrrolidine nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.